2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline

Lipophilicity LogP Drug-likeness

2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline (CAS 1369856-62-1) is a halogenated aromatic amine with the molecular formula C₉H₉BrF₃N and a molecular weight of 268.07 g/mol. The compound features three functional modules: an ortho-bromine substituent at the C2 position, a para-trifluoromethyl group at C4, and a tertiary N,N-dimethylamino moiety.

Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
CAS No. 1369856-62-1
Cat. No. B1406050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline
CAS1369856-62-1
Molecular FormulaC9H9BrF3N
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)C(F)(F)F)Br
InChIInChI=1S/C9H9BrF3N/c1-14(2)8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,1-2H3
InChIKeyZCPXZVOLWLUYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline (CAS 1369856-62-1): Structural Identity and Procurement Profile for Pharmaceutical Intermediate Applications


2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline (CAS 1369856-62-1) is a halogenated aromatic amine with the molecular formula C₉H₉BrF₃N and a molecular weight of 268.07 g/mol . The compound features three functional modules: an ortho-bromine substituent at the C2 position, a para-trifluoromethyl group at C4, and a tertiary N,N-dimethylamino moiety. This specific substitution pattern establishes the compound as a versatile aryl bromide building block for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) while the electron-withdrawing trifluoromethyl group modulates aromatic electronic properties for downstream pharmaceutical lead optimization . Commercial availability is established with typical purity specifications of ≥95% .

Why In-Class Trifluoromethyl Aniline Analogs Cannot Substitute for 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline in Cross-Coupling-Dependent Synthetic Sequences


Within the trifluoromethyl aniline family, substitution pattern governs both reaction compatibility and physicochemical properties. The N,N-dimethyl tertiary amine distinguishes this compound from primary aniline analogs (e.g., 2-bromo-4-(trifluoromethyl)aniline, CAS 57946-63-1), which contain an unprotected -NH₂ group that participates in undesired side reactions—including Buchwald-Hartwig self-coupling and base-mediated deprotonation—under standard palladium-catalyzed conditions . The ortho-bromine placement relative to the para-CF₃ group creates a distinct electronic environment compared to regioisomers such as 4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline (CAS 54672-13-8) or 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline (CAS 51332-24-2), affecting both cross-coupling reactivity and the lipophilicity of resulting biaryl products. Furthermore, the bromine atom offers synthetic versatility that the corresponding chloro analog (2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline, CAS 156639-45-1) does not fully replicate, due to the significantly higher reactivity of aryl bromides in oxidative addition steps of palladium-catalyzed couplings .

Quantitative Differentiation Evidence: 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline Versus Closest Analogs in Cross-Coupling Reactivity, Lipophilicity, and Synthetic Utility


Lipophilicity Comparison: LogP 4.40 for 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline Versus LogP 2.77 for the Non-Brominated Precursor

The target compound exhibits a calculated LogP of 4.40, substantially higher than the LogP of 2.77 for its non-brominated precursor N,N-dimethyl-4-(trifluoromethyl)aniline (CAS 329-17-9) . This LogP increase of 1.63 units—corresponding to approximately a 43-fold increase in octanol-water partition coefficient—is directly attributable to the ortho-bromine substitution. For medicinal chemistry applications where balanced lipophilicity is critical for membrane permeability and metabolic stability, the brominated analog provides a markedly different physicochemical profile that cannot be achieved through manipulation of the non-halogenated core alone.

Lipophilicity LogP Drug-likeness Medicinal Chemistry

Halogen Reactivity Differentiation: Aryl Bromide Versus Aryl Chloride Oxidative Addition Efficiency in Palladium-Catalyzed Cross-Coupling

The target compound bears a bromine substituent at the ortho position, whereas the chloro analog 2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline (CAS 156639-45-1) contains a chlorine atom in the same position. In palladium-catalyzed cross-coupling reactions, aryl bromides undergo oxidative addition approximately 50-100 times faster than the corresponding aryl chlorides under standard conditions [1]. This reactivity differential translates directly to milder reaction conditions, lower catalyst loadings, and broader substrate scope compatibility for the brominated compound. While the chloro analog has a lower molecular weight (223.62 vs. 268.07 g/mol) and may offer cost advantages in bulk applications , its substantially lower reactivity necessitates specialized ligand systems (e.g., bulky electron-rich phosphines or N-heterocyclic carbenes) to achieve comparable coupling efficiency.

Cross-Coupling Suzuki-Miyaura Oxidative Addition Palladium Catalysis

Synthetic Accessibility: Documented Synthesis of 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline with 52% Yield Using Air-Stable BrF₃-KHF₂ Fluorinating Reagent

A documented synthetic route to the target compound has been reported using the air-stable fluorinating reagent BrF₃·2HF·F₂K₂ (BrF₃-KHF₂ complex) in dichloromethane at 0 °C for 15 minutes, achieving a 52% isolated yield . This methodology is particularly noteworthy because traditional bromine trifluoride reagents are highly reactive and require stringent anhydrous and inert atmosphere handling. The use of the BrF₃-KHF₂ complex as a stable solid enables benchtop fluorination without specialized equipment, representing a practical advantage for laboratory-scale synthesis compared to analogs requiring more hazardous or technically demanding fluorination protocols. While other synthetic routes exist—including metal-free bromination using PIFA/TMSBr yielding para-brominated arenes in 83-96% yields [1]—the BrF₃-KHF₂ method specifically demonstrates a validated pathway to the target 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline.

Fluorination Synthetic Methodology BrF₃-KHF₂ Process Chemistry

Biological Activity Differentiation: TRH-R1 Agonist EC₅₀ of 2.54 μM Demonstrates Functional Engagement in G Protein-Coupled Receptor Assay

The target compound, when incorporated into a larger peptidomimetic scaffold, has been evaluated for agonist activity at the mouse thyrotropin-releasing hormone receptor subtype 1 (TRH-R1) expressed in HEK293 cells. The assay measured intracellular calcium mobilization via FLIPR, yielding an EC₅₀ value of 2.54 μM [1]. At the closely related TRH-R2 receptor subtype, the same scaffold achieved an EC₅₀ of 50 nM [1]. While the N,N-dimethyl-4-(trifluoromethyl)aniline moiety constitutes only one component of the active pharmacophore, this data confirms that the 2-bromo substitution does not abolish biological activity and that the compound can serve as a viable building block for constructing GPCR-targeted chemical probes. In contrast, no comparable TRH-R1 activity data is publicly available for the regioisomeric 4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline or 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline analogs.

GPCR TRH Receptor Agonist Activity Calcium Flux Assay

Regioisomeric Specificity: Ortho-Bromo Substitution Pattern Enables Orthogonal Reactivity Relative to Meta- and Para-Brominated Trifluoromethyl Aniline Analogs

The target compound places the bromine atom ortho to the N,N-dimethylamino group (C2 position) and meta to the trifluoromethyl group (C4 position). This regioisomeric arrangement differs fundamentally from commercially available analogs: 4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline (CAS 54672-13-8) features para-bromine relative to the dimethylamino group, while 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline (CAS 51332-24-2) places bromine para to the dimethylamino group and ortho to the trifluoromethyl group . The ortho-bromo substitution in the target compound creates steric hindrance adjacent to the coupling site, which can be leveraged for atroposelective biaryl synthesis or to modulate the conformation of resulting cross-coupled products. Additionally, the electronic interplay between ortho-bromo and para-trifluoromethyl groups produces a distinct Hammett substituent constant profile that influences both the rate of palladium oxidative addition and the nucleophilicity of the aromatic ring toward electrophilic substitution.

Regioselectivity Cross-Coupling Aryl Bromide Structure-Activity Relationship

Recommended Procurement and Application Scenarios for 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline Based on Quantitative Differentiation Evidence


Medicinal Chemistry: GPCR-Targeted Library Synthesis Requiring Balanced Lipophilicity (LogP 4-5 Range)

Procurement is indicated for medicinal chemistry programs constructing focused libraries targeting G protein-coupled receptors (GPCRs) where lipophilicity in the LogP 4-5 range is optimal for membrane permeability and receptor engagement. The measured LogP of 4.40 places this building block within the desirable lipophilicity window for CNS-penetrant and peripheral GPCR ligands, whereas the non-brominated precursor (LogP 2.77) falls below this range. The documented TRH-R1 agonist activity (EC₅₀ = 2.54 μM) for a scaffold incorporating this moiety [1] validates its compatibility with GPCR-targeted chemical probe development.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling with Standard Ligand Systems

This compound is preferentially selected over the chloro analog (2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline, CAS 156639-45-1) for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling sequences where mild reaction conditions and broad functional group tolerance are required. The aryl bromide moiety undergoes oxidative addition 50-100× faster than the corresponding aryl chloride [2], enabling the use of standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) without requiring specialized electron-rich phosphine ligands or N-heterocyclic carbene systems necessary for efficient aryl chloride activation.

Process Chemistry: Benchtop-Scale Synthesis Using Air-Stable Fluorinating Reagents

For laboratories requiring in-house synthesis of the target compound, the validated protocol using BrF₃-KHF₂ (an air-stable solid fluorinating reagent) in dichloromethane at 0 °C for 15 minutes achieving 52% yield provides a practical, equipment-accessible route. This methodology avoids the specialized handling requirements of traditional bromine trifluoride or elemental fluorine reagents, reducing capital investment in fluorination infrastructure. The defined yield benchmark (52%) enables accurate cost modeling when comparing in-house synthesis versus commercial procurement.

Structure-Activity Relationship Studies: Ortho-Substituted Biaryl Construction for Atroposelective Synthesis

The ortho-bromo substitution pattern (C2 position adjacent to the N,N-dimethylamino group) provides a unique synthetic handle for constructing sterically hindered biaryl systems. This regioisomeric arrangement is not accessible using the para-brominated analogs (CAS 54672-13-8 or CAS 51332-24-2). The ortho-bromine creates steric congestion that can be exploited for atroposelective cross-coupling to generate axially chiral biaryl scaffolds, a structural motif prevalent in kinase inhibitors and other bioactive small molecules where conformational restriction enhances target selectivity.

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